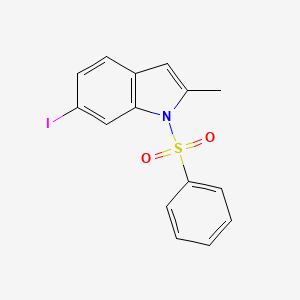

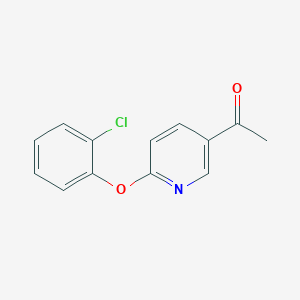

1-(苯磺酰基)-6-碘-2-甲基-1H-吲哚

描述

The compound 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is a derivative of the indole structure, which is a fundamental scaffold in medicinal chemistry due to its presence in numerous biologically active molecules. Indoles are known for their diverse chemical reactivity and have been utilized in the synthesis of a wide range of therapeutic agents.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. One such method involves the use of electrophilic nitrogen agents for the selective C-H amidation of 1H-indoles at the C3 position, as reported in the synthesis of biologically important 3-aminoindoles . Although the specific synthesis of 1-(Benzenesulfonyl)-6-iodo-2-methyl-1H-indole is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis. For instance, the use of N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents in the presence of ZnCl2 could be a viable route .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a fused benzene and pyrrole ring. The crystal structures of related compounds, such as 3-(1-Benzenesulfonyl-3-phenylsulfanyl-1H-indol-2-yl)-1-[4-methyl/methoxy phenyl)]-2-phenyl-propane-1-one, have been determined, showing that the indole ring system is not strictly planar with slight dihedral angles between the pyrrole and benzo planes . This information provides insight into the three-dimensional conformation of indole derivatives, which is crucial for understanding their chemical reactivity and interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives participate in a variety of chemical reactions. The electrophilic substitution reactions, such as the direct alkynylation of indoles, are significant for functionalizing the indole core . The presence of a benzenesulfonyl group and an iodine atom on the indole ring would influence its reactivity, potentially facilitating further functionalization at specific positions on the ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents like the benzenesulfonyl group and iodine atom can affect properties such as solubility, melting point, and reactivity. The crystallographic data of related compounds provide information on molecular dimensions, crystal packing, and intermolecular interactions, such as C–H⋯O, C–H⋯π, and π⋯π interactions, which are essential for understanding the compound's stability and behavior in different environments .

科学研究应用

β-咔啉的合成

1-(苯磺酰基)-6-碘-2-甲基-1H-吲哚在 β-咔啉的合成中发挥作用。研究人员发现,将 2-酰基-1-苯磺酰基-3-碘-1H-吲哚与 1-苯磺酰基-3-碘-1H-吲哚-2-甲醛和烷-1-炔结合,然后进行环胺化反应,即可形成 β-咔啉 (Abbiati 等人,2004)。

双(3-吲哚基)苯甲烷的绿色合成

该化合物已用于环保合成工艺中。例如,在无溶剂条件下,1-(苯磺酰基)-3-甲基-1H-咪唑鎓氯化物催化水性介质中的吲哚与醛反应,可有效生成双(3-吲哚基)苯甲烷 (克里希纳穆蒂和贾加纳特,2013)。

晶体结构研究

涉及 1-(苯磺酰基)-6-碘-2-甲基-1H-吲哚的化合物的晶体结构已得到广泛研究。例如,对 3-[1-苯磺酰基-3-苯硫基-1H-吲哚-2-基]-1-[4-(甲基/甲氧基苯基)]-2-苯基-丙烷-1-酮的研究提供了对吲哚环系非平面性和各种分子相互作用的见解 (帕拉尼等人,2006)。

HIV-1 抑制剂的合成

1-(苯磺酰基)-6-碘-2-甲基-1H-吲哚衍生物因其在 HIV-1 抑制中的潜力而受到研究。一些衍生物,特别是在 3-苯磺酰基系列中,对 HIV-1 表现出低纳摩尔浓度效力,包括具有 NNRTI 抗性突变的菌株 (西尔维斯特里等人,2003)。

作用机制

Target of Action

Similar compounds such as benzenesulfinic acid have been found to interact with the oxysterols receptor lxr-beta . This receptor plays a crucial role in controlling cholesterol, fatty acid, and glucose homeostasis.

Mode of Action

It’s worth noting that amines, which are structurally similar to indoles, are known to act as nucleophiles, forming bonds with a variety of electrophiles . They can undergo reactions such as acylation, forming amides .

Biochemical Pathways

For instance, the synthesis of folic acid from para-aminobenzoic acid (PABA) can be inhibited by sulfonamides, which are structurally similar to sulfonyl compounds .

Pharmacokinetics

It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

The reactions of amines can lead to the formation of various products, such as imines and enamines . These products can have various effects on cellular function and metabolism.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the reactivity and stability of chemical compounds .

安全和危害

Benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe vapors or spray mist, and not to ingest . It is also advised to handle these substances with care and in a well-ventilated area .

未来方向

The future directions in the research of benzenesulfonyl compounds include their application in high-energy-storage devices . For instance, a bis(benzene sulfonyl)imide-based single-ion polymer artificial layer for a steady lithium metal anode was constructed, providing a new perspective to achieve a steady lithium metal anode . Another study highlighted the recent advances in the catalytic synthesis of benzosultams, a subclass of bicyclic sulfonamides .

属性

IUPAC Name |

1-(benzenesulfonyl)-6-iodo-2-methylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO2S/c1-11-9-12-7-8-13(16)10-15(12)17(11)20(18,19)14-5-3-2-4-6-14/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAJUAMRMKSCBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)C=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249972 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1818847-55-0 | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 6-iodo-2-methyl-1-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2,5-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B3032365.png)

![5-Azaspiro[3.4]octane oxalate](/img/structure/B3032372.png)

![Dimethyl 2,2'-dimethoxy-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B3032384.png)

![2-[(2,2-Dimethoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3032385.png)